molecular formula C16H15IO B1324069 4-Iodo-4'-isopropylbenzophenone CAS No. 951887-06-2

4-Iodo-4'-isopropylbenzophenone

Cat. No.: B1324069
CAS No.: 951887-06-2
M. Wt: 350.19 g/mol
InChI Key: LAOFRFKWAPHIJX-UHFFFAOYSA-N
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Description

4-Iodo-4’-isopropylbenzophenone is an organic compound with the molecular formula C16H15IO It is a derivative of benzophenone, where the phenyl rings are substituted with an iodine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-4’-isopropylbenzophenone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For 4-Iodo-4’-isopropylbenzophenone, the reaction would involve 4-iodobenzophenone and an isopropyl-substituted phenylboronic acid under mild conditions .

Industrial Production Methods

Industrial production of 4-Iodo-4’-isopropylbenzophenone may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-4’-isopropylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzophenone core.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hydroxy-4’-isopropylbenzophenone.

Scientific Research Applications

4-Iodo-4’-isopropylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-4’-isopropylbenzophenone involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process often involves the formation of a Meisenheimer complex, an intermediate where the nucleophile is temporarily bonded to the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-4’-isopropylbenzophenone is unique due to the presence of both an iodine atom and an isopropyl group on the benzophenone core. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(4-iodophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOFRFKWAPHIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224588
Record name Methanone, (4-iodophenyl)[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-06-2
Record name Methanone, (4-iodophenyl)[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-iodophenyl)[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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